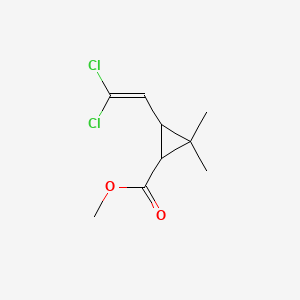

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel-

Description

Properties

CAS No. |

59897-94-8 |

|---|---|

Molecular Formula |

C9H12Cl2O2 |

Molecular Weight |

223.09 g/mol |

IUPAC Name |

cis-methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H12Cl2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3/t5-,7+/m1/s1 |

InChI Key |

QJOOIMSFFIUFKX-VDTYLAMSSA-N |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OC)C=C(Cl)Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OC)C=C(Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate typically involves the reaction of 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid derivatives with dichloromethane derivatives in the presence of a base. The reaction is carried out at temperatures ranging from -50°C to +50°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of triphenylphosphine in carbon tetrachloride as a catalyst to improve yield and efficiency. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Esterification and Transesterification

The methyl ester group undergoes transesterification with alcohols to form pyrethroid esters. For example:

-

Reaction with 3-phenoxybenzyl alcohol in the presence of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride yields permethrin (cis:trans = 40:60) .

-

Optically active alcohols (e.g., α-cyano-m-phenoxybenzyl alcohol) produce enantiomerically enriched pyrethroids, where the (1R,3R) isomers exhibit superior insecticidal activity .

Key Reaction Conditions

| Reagent | Solvent | Temperature | Product Isomer Ratio (cis:trans) |

|---|---|---|---|

| 3-Phenoxybenzyl alcohol | Toluene/DMF | 80–85°C | 40:60 |

| α-Cyano alcohol | Polar aprotic | 25–50°C | Enriched (1R,3R) |

Acid Chloride Formation

The ester is converted to its acyl chloride derivative for nucleophilic substitution:

-

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride for coupling reactions .

-

The cis:trans ratio of the starting ester directly determines the isomer ratio in the final pyrethroid product .

Hydrolysis and Decarboxylation

Under basic conditions, the ester hydrolyzes to the carboxylic acid:

-

NaOH/EtOH yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid , a precursor for salt formation .

-

Acidic conditions may induce decarboxylation, degrading the cyclopropane ring .

Cyclopropanation via Diazo Intermediates

The compound’s synthesis involves diazo transfer and cyclization:

-

Tosyl azide reacts with acetoacetates to form diazo derivatives, which undergo copper-catalyzed cyclization to bicyclic lactones .

-

Lactone ring-opening with zinc/acetic acid eliminates a halogen atom, yielding the cis-dihalovinyl cyclopropane structure .

-

Diazo transfer :

-

Cyclization :

-

Ring-opening :

Stability and Degradation

-

Photodegradation : UV exposure cleaves the dichlorovinyl group, forming chlorinated byproducts .

-

Hydrolytic degradation : Predominantly occurs at the ester bond under alkaline conditions (t₁/₂ = 7 days at pH 9) .

Toxicological Byproducts

Scientific Research Applications

Agricultural Applications

Insecticide Properties

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is recognized as a component of synthetic pyrethroids, particularly permethrin. As a pesticide, it exhibits low toxicity to mammals while effectively targeting a broad spectrum of agricultural pests. Its efficacy stems from its neurotoxic action on insects, disrupting their nervous systems upon exposure.

- Formulation : It is often formulated as an emulsifiable concentrate for easy application in agricultural settings .

- Target Pests : Effective against a variety of pests including aphids, beetles, and caterpillars.

Synthetic Organic Chemistry

Reactivity and Synthesis

The unique cyclopropane structure of this compound contributes to its reactivity in organic synthesis. It serves as a precursor in various chemical reactions:

- Claisen Condensation : Utilized in the preparation of β-ketoesters through sodium hydroxide-catalyzed crossed Claisen condensation with ketene silyl acetals and methyl esters .

- Polymer Synthesis : Its structural features allow for the synthesis of novel polymers with specific properties that can be tailored for applications in materials science .

Environmental Science

Degradation Studies

Research into the environmental behavior of methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate focuses on its degradation pathways and potential impacts:

- Transformation Pathways : Studies examine how this compound degrades in various environmental conditions (soil and water), which is crucial for assessing the ecological impact of pesticides .

- Analytical Reference : It serves as a reference compound for detecting and analyzing related industrial chemicals in environmental samples .

Case Study 1: Efficacy in Pest Control

A study conducted on the application of methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate highlighted its effectiveness against resistant strains of pests. The research demonstrated that formulations containing this compound maintained efficacy over time compared to traditional insecticides.

Case Study 2: Environmental Impact Assessment

Research published by IARC assessed the metabolites of permethrin (including this compound) found in urine samples from agricultural workers. The findings underscored the need for careful monitoring of exposure levels and the potential long-term effects on human health and ecosystems .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Agriculture | Insecticide formulation | Low mammalian toxicity; effective against pests |

| Organic Synthesis | Precursor for β-ketoesters | Involves Claisen condensation reactions |

| Environmental Science | Degradation studies | Important for ecological impact assessments |

| Materials Science | Synthesis of novel polymers | Unique cyclopropane structure utilized |

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of pyrethroid insecticides. These insecticides target the nervous systems of insects by modifying sodium channel function, leading to paralysis and death of the pests. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the pyrethroid family, characterized by cyclopropane carboxylate backbones modified with halogenated substituents. Below is a systematic comparison with structurally analogous compounds:

Structural Modifications and Substituents

Toxicity and Environmental Impact

Biological Activity

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is a synthetic organic compound belonging to the class of pyrethroids, which are widely used as insecticides. This compound is structurally related to permethrin and exhibits significant biological activity against various pests. Its mechanism of action primarily involves the disruption of sodium ion channels in nerve cells, leading to paralysis and death in insects.

- Chemical Formula : C₁₃H₁₃Cl₂O₂

- Molecular Weight : 276.15 g/mol

- CAS Number : 67375-30-8

- Physical State : Colorless to light yellow liquid

- Boiling Point : Approximately 220°C

Insecticidal Efficacy

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has been shown to possess potent insecticidal properties. It is effective against a broad spectrum of insects, including:

- Coleoptera (e.g., alfalfa weevils)

- Lepidoptera (e.g., various caterpillars)

- Diptera (e.g., mosquitoes)

Field studies have demonstrated its effectiveness in controlling pest populations in agricultural settings. For instance, trials conducted in Arizona and Montana indicated significant mortality rates among targeted insect populations when treated with formulations containing this compound .

The primary mechanism by which methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate exerts its effects is through the inhibition of neuronal sodium channels. This leads to prolonged depolarization of the neuron, resulting in hyperexcitation and eventual paralysis of the insect .

Acute Toxicity

Acute toxicity studies indicate that methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has varying levels of toxicity depending on the route of exposure:

| Exposure Route | Toxicity Level |

|---|---|

| Oral | Moderate |

| Dermal | Low |

| Inhalation | Moderate |

The compound has been classified as causing skin irritation and may provoke allergic reactions upon contact .

Chronic Effects

Long-term exposure studies have raised concerns regarding potential neurotoxic effects. However, current evaluations suggest that it does not exhibit significant carcinogenic or mutagenic properties . The European Food Safety Authority (EFSA) has categorized it based on its risk assessments for chronic exposure.

Environmental Impact

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is noted for its persistence in the environment. It can accumulate in soil and water systems, potentially affecting non-target organisms. Studies have indicated that it poses risks to aquatic life due to its high toxicity levels .

Case Studies

- Field Trials on Alfalfa Weevils : Research conducted across multiple states demonstrated that formulations containing methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate resulted in over 90% mortality in alfalfa weevil populations within three days post-application .

- Resistance Management : A study assessing resistance patterns among various pyrethroid active ingredients highlighted that populations exposed to methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate showed lower resistance ratios compared to other compounds like lambda-cyhalothrin .

Q & A

Basic: What synthetic routes are available for Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, and how can intermediates be optimized?

Methodological Answer:

The compound is synthesized via cyclopropanation of precursor esters. A validated route involves:

Phenylthioetherification of ethyl 5-chloro-3,3-dimethylpentanoate to form intermediates like 4,4-dimethyl-3,4-dihydro-2-pyranone.

Cyclization under controlled acidic conditions to yield the cyclopropane ring.

Dichlorovinyl introduction via halogenation or nucleophilic substitution.

Critical Optimization Parameters:

- Temperature control (±2°C) during cyclization to avoid side reactions.

- Use of chiral catalysts (e.g., Rhodium complexes) to enhance stereoselectivity .

| Step | Intermediate | Key Reaction Conditions |

|---|---|---|

| 1 | Ethyl 5-chloro-3,3-dimethylpentanoate | Phenylthioetherification, 60°C, 12h |

| 2 | 4,4-dimethyl-3,4-dihydro-2-pyranone | Cyclization (H₂SO₄, 0°C) |

| 3 | Target compound | Dichlorovinyl addition (Cl₂, UV light) |

Advanced: How can stereoisomeric ratios of pyrethroid derivatives like this compound be resolved and quantified?

Methodological Answer:

Stereoisomerism significantly impacts bioactivity. To resolve isomers:

- Chiral HPLC : Use columns like Chiralpak® IG-3 with hexane:isopropanol (95:5) mobile phase.

- NMR Spectroscopy : Analyze coupling constants (e.g., JHH for cyclopropane protons) to distinguish cis-trans configurations .

- X-ray Crystallography : For absolute configuration determination, as demonstrated in permethrin analogs .

Data Contradiction Note:

reports theta-cypermethrin isomer ratios (45-55%), while lists varying enantiomeric excess values. Researchers must calibrate methods using certified reference standards.

Basic: What are the recommended protocols for assessing aquatic toxicity of this compound?

Methodological Answer:

Follow OECD Test Guidelines 203 (acute toxicity) and 211 (chronic effects):

- Acute Tests : Expose Daphnia magna to concentrations ranging 0.1–10 mg/L for 48h.

- Chronic Tests : Use 21-day exposure with endpoints like reproduction rate.

Hazard Classification (Based on ):

| Hazard Category | Code | Statement |

|---|---|---|

| Acute Toxicity (Aquatic) | H400 | Very toxic to aquatic life |

| Chronic Toxicity (Aquatic) | H410 | Long-lasting harmful effects |

Advanced: What in vitro models are suitable for studying metabolic degradation pathways?

Methodological Answer:

- Hepatocyte Microsomes : Use rat or human liver microsomes with NADPH cofactors to identify oxidative metabolites (e.g., ester hydrolysis products).

- LC-MS/MS Analysis : Monitor degradation products like 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (retention time: 8.2 min, m/z 265.1) .

Key Finding:

Cypermethrin analogs undergo cytochrome P450-mediated oxidation, producing detoxified carboxylic acids .

Advanced: How can environmental residues of this compound be quantified in soil?

Methodological Answer:

- Extraction : Accelerated solvent extraction (ASE) with acetone:hexane (1:1) at 100°C.

- Detection : GC-ECD (electron capture detector) with a DB-5MS column (30 m × 0.25 mm).

- Validation : Limit of quantification (LOQ) ≤0.01 mg/kg; recovery rates 85-110% .

Interference Note:

Co-eluting pesticides (e.g., permethrin) require mass spectrometry confirmation to avoid false positives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.